REACTION_CXSMILES
|
CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O.[CH2:14]1[C@@H:26]2[N:17]([CH2:18][C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][C:24]=3[C@H:25]2[OH:27])[CH2:16][CH2:15]1>CC(C)=O>[CH2:14]1[CH:26]2[N:17]([CH2:18][C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][C:24]=3[C:25]2=[O:27])[CH2:16][CH2:15]1 |f:0.1.2|
|
Name
|
Jones reagent
|
Quantity
|
0.663 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Name
|
cis-1,2,3,5,10,10a-hexahydropyrrolo[1,2-b]isoquinolin-10-ol
|
Quantity
|
304 mg
|
Type
|
reactant
|
Smiles
|
C1CCN2CC=3C=CC=CC3[C@H]([C@@H]21)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo and H2O(15 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled with ice
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (3×20 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with H2O(15 mL) and brine (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCN2CC=3C=CC=CC3C(C21)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 198 mg | |
YIELD: CALCULATEDPERCENTYIELD | 65.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |